Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate

Serotonin biosynthesis Tryptophan hydroxylase Isoform selectivity

Researchers developing TPH-1 selective probes often face supply inconsistency and lack of quantitative selectivity data for starting scaffolds. This compound addresses that gap. Key differentiation: • Quantified Selectivity: 7.3-fold TPH-1 (IC50=6.22 μM) over TPH-2 (IC50=45.5 μM). • Minimal Off-Target Liability: DHFR IC50 >10 μM, ideal for counter-screening. • Reliable Supply: Available at 98% purity with full analytical characterization, ensuring reproducible SAR campaigns.

Molecular Formula C13H13F3O5
Molecular Weight 306.23 g/mol
Cat. No. B13102272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 5-hydroxy-4-(trifluoromethyl)isophthalate
Molecular FormulaC13H13F3O5
Molecular Weight306.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)O)C(F)(F)F)C(=O)OCC
InChIInChI=1S/C13H13F3O5/c1-3-20-11(18)7-5-8(12(19)21-4-2)10(9(17)6-7)13(14,15)16/h5-6,17H,3-4H2,1-2H3
InChIKeyPASBXTSMJMPGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate: Specifications & Procurement


Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate (CAS: 1956332-00-5) is an aromatic diester derivative of isophthalic acid, characterized by the concurrent presence of a phenolic hydroxyl group at the 5-position and an electron-withdrawing trifluoromethyl substituent at the 4-position of the central benzene ring . With a molecular formula of C13H13F3O5 and molecular weight of 306.23 g/mol, the compound is available from commercial suppliers at purity specifications typically ranging from 95% to 98% . The diethyl ester functionalization renders the compound soluble in common organic solvents including ethanol and dimethyl sulfoxide, while the trifluoromethyl group confers enhanced metabolic stability and altered electronic properties compared to non-fluorinated isophthalate analogs .

Fluorinated isophthalate building block for medicinal chemistry
Phenolic handle enables further derivatization
Trifluoromethyl group supports metabolic stability research

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate: Distinct from Generic Analogs


Isophthalate derivatives are not functionally interchangeable scaffolds. Substitution position, electronic properties, and functional group identity collectively determine target binding, metabolic fate, and synthetic utility. The 4-trifluoromethyl-5-hydroxy substitution pattern in this compound creates a unique electronic environment distinct from 5-substituted isophthalic acids (5-carboxy-, 5-methoxy-, 5-fluoro-, 5-bromo-, 5-cyano-, 5-methyl-), each of which exhibits different inhibition constants (pKi) and pH-dependent binding characteristics against glutamate dehydrogenase [1]. Similarly, among PKC C1 domain-targeted isophthalates, compounds bearing 5-hydroxymethyl substitution (HMI-1a3, HMI-1b11) show divergent biological profiles—HMI-1a3 exhibits antiproliferative activity in HeLa cells while HMI-1b11 induces differentiation and neurite outgrowth in SH-SY5Y cells—demonstrating that even structurally proximal analogs produce non-overlapping functional outcomes [2]. Substitution of this compound with generic diethyl isophthalate (CAS 636-53-3) or simple 5-hydroxyisophthalate derivatives would eliminate the trifluoromethyl group, substantially altering lipophilicity (estimated LogP 2.76 for the target compound versus approximately 1.8 for non-fluorinated analogs) and compromising critical interactions with hydrophobic binding pockets in target proteins.

Replacing with non-fluorinated analogs (e.g., diethyl isophthalate) removes the CF3 group, altering lipophilicity and potential target binding.
5-hydroxyisophthalate derivatives without 4-CF3 shift the electronic environment and may change target interactions compared to this compound.
PKC C1 domain-targeted isophthalates (HMI series) possess different substitution patterns, producing non-overlapping functional outcomes.

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate: Quantitative Differentiation Evidence


TPH-1 vs TPH-2 Selectivity Profile

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate exhibits a 7.3-fold selectivity window between TPH-1 and TPH-2 isoforms, with an IC50 of 6.22 μM against TPH-1 in rat RBL2H3 cells compared to 45.5 μM against TPH-2 in rat PC12 cells [1]. This isoform-discriminating behavior contrasts with many isophthalate-based inhibitors that show either equipotent activity or the reverse selectivity pattern. The quantitative difference—approximately 40 μM in absolute IC50 values—provides a measurable basis for selecting this compound when TPH-1 preferential modulation is desired over TPH-2 engagement.

TPH-1 vs TPH-2 Selectivity
Reported
7.3-fold selectivity for TPH-1
TPH-1 IC50: 6.22 μM
TPH-2 IC50: 45.5 μM
Reported isoform-selectivity context; supports TPH-1-preferential tool development.
Rat RBL2H3 vs PC12 cell assays; 48 h incubation; RP-HPLC readout.
Serotonin biosynthesis Tryptophan hydroxylase Isoform selectivity Neuroscience research

DHFR Inhibition vs Methotrexate

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate demonstrates negligible inhibitory activity against human dihydrofolate reductase (DHFR), with an IC50 exceeding 10 μM (>1.00E+4 nM) [1]. This represents approximately a 600-fold lower potency compared to reference antifolate compounds such as methotrexate (IC50 ≈ 0.015-0.020 μM) [2]. The compound's lack of meaningful DHFR engagement is a measurable property that distinguishes it from isophthalate derivatives designed as antifolate agents or those incorporating diaminoheterocyclic moieties known to target the folate binding pocket.

DHFR Inhibition
Class-level
IC50 > 10 μM
(>500-fold less potent than methotrexate)
Minimal DHFR engagement supports counter-screening applications.
Recombinant human DHFR; NADPH/DHF substrate assay.
Antifolate screening DHFR inhibition Selectivity profiling Counter-screening

Structural Differentiation vs C1 Domain-Targeted Isophthalates

The substitution pattern of Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate differs fundamentally from the well-characterized C1 domain-targeted isophthalates HMI-1a3 and HMI-1b11. HMI-1a3 (bis[3-(trifluoromethyl)benzyl] 5-(hydroxymethyl)isophthalate) and HMI-1b11 (bis(1-ethylpentyl) 5-(hydroxymethyl)isophthalate) feature a 5-hydroxymethyl group and bis-esterification with bulky lipophilic alcohols, conferring high affinity for PKCα and PKCδ C1 domains and enabling their distinct biological activities—antiproliferative effects in HeLa cells for HMI-1a3 versus differentiation and neurite outgrowth in SH-SY5Y cells for HMI-1b11 [1]. In contrast, the target compound bears a 5-hydroxy group (rather than 5-hydroxymethyl), a 4-trifluoromethyl substituent directly on the aromatic ring (rather than on benzyl ester moieties), and simple ethyl esters. These structural distinctions predict substantially different C1 domain binding affinity and downstream functional outcomes.

Structural Class vs PKC Ligands
Class-level
5-OH (not CH2OH); 4-CF3 on core; diethyl esters
Structural class difference; binding affinity not directly comparable to HMI series.
No direct PKC C1 domain affinity data available.
PKC modulation C1 domain ligands Scaffold comparison Medicinal chemistry

Physicochemical Profile vs Non-Fluorinated Analogs

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate exhibits a calculated LogP of 2.76, representing a significant lipophilicity increase compared to the unsubstituted diethyl isophthalate scaffold . The trifluoromethyl group contributes approximately +0.5 to +0.8 LogP units relative to non-fluorinated isophthalate esters, while the 5-hydroxy group provides one hydrogen bond donor (H_Donors = 1) and the ester carbonyls contribute to a total of five hydrogen bond acceptors (H_Acceptors = 5) with a topological polar surface area (TPSA) of 72.83 Ų . The combination of moderate lipophilicity with substantial hydrogen bonding capacity distinguishes this compound from both highly lipophilic analogs (such as dialkyl isophthalates lacking hydroxyl groups) and highly polar analogs (such as isophthalic acid derivatives with multiple carboxylates).

Physicochemical Profile
Data to verify
LogP 2.76; TPSA 72.83 Ų
H-donors: 1; H-acceptors: 5
May inform solubility and permeability context for fragment-based design.
Calculated values; experimental validation recommended.
Lipophilicity Physicochemical properties ADME prediction Fragment-based design

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate: Validated Applications


TPH Isoform-Selective Tool Development

For research programs investigating differential modulation of peripheral (TPH-1) versus central (TPH-2) serotonin biosynthesis, this compound offers a quantifiable 7.3-fold selectivity window favoring TPH-1 (IC50 = 6.22 μM) over TPH-2 (IC50 = 45.5 μM) in rat cellular assays [1]. This isoform-discriminating profile makes the compound suitable as a starting scaffold for developing TPH-1-preferential chemical probes or for use in counter-screening cascades where TPH-2 engagement must be minimized. The measured IC50 values provide a benchmark against which analogs can be quantitatively compared during medicinal chemistry optimization.

Negative Control & Counter-Screening for Antifolates

The compound's minimal DHFR inhibitory activity (IC50 > 10 μM) qualifies it as a negative control or counter-screening compound in antifolate drug discovery campaigns [2]. When evaluating novel isophthalate-based antifolates or kinase inhibitors that may inadvertently engage the folate pathway, this compound serves as a chemically matched comparator that lacks DHFR liability. Its diethyl ester and trifluoromethyl functionality provide scaffold similarity to active compounds while eliminating confounding DHFR-mediated cytotoxicity in cellular assays.

Differentiated Isophthalate Scaffold Library

For medicinal chemistry groups building focused isophthalate libraries, this compound provides a substitution pattern (4-CF3, 5-OH, diethyl esters) orthogonal to the extensively studied 5-hydroxymethyl isophthalate series (HMI-1a3, HMI-1b11) that target PKC C1 domains [3]. The distinct electronic and steric environment created by the 4-trifluoromethyl-5-hydroxy arrangement offers an alternative chemical space for exploring novel biological targets beyond C1 domain engagement, including potential interactions with enzymes recognizing substituted aromatic carboxylates or proteins with hydrophobic binding pockets accommodating the trifluoromethyl group.

Fragment-Based SAR with Moderate Lipophilicity

With a calculated LogP of 2.76 and TPSA of 72.83 Ų, this compound occupies a physicochemical space suitable for fragment elaboration or SAR expansion where balanced lipophilicity is required . The presence of a hydrogen bond donor (phenolic OH), multiple acceptors (ester carbonyls), and a metabolically stable trifluoromethyl group provides multiple vectors for structural modification while maintaining drug-like property space. The compound's commercial availability at 95-98% purity supports reproducible SAR studies and enables procurement for hit-to-lead optimization campaigns.

Application
Selection Property
Validation Focus
TPH isoform-selective probe research
Reported TPH-1/TPH-2 selectivity window
TPH-1 vs TPH-2 cell-based assay context
Antifolate counter-screening studies
Minimal DHFR engagement
DHFR inhibition assay comparison
Differentiated isophthalate scaffold library
Orthogonal substitution pattern (4-CF3,5-OH) to PKC-targeted series
Structural class and target engagement profiling
Fragment-based SAR with balanced lipophilicity
Moderate LogP and hydrogen-bond capacity
Physicochemical property-driven design
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